Cas no 1233244-78-4 (3-Hydroxyquinoline-6-carboxylic acid)

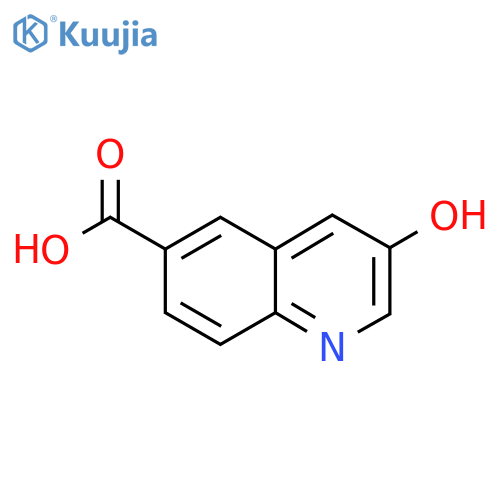

1233244-78-4 structure

商品名:3-Hydroxyquinoline-6-carboxylic acid

CAS番号:1233244-78-4

MF:C10H7NO3

メガワット:189.167482614517

MDL:MFCD18417128

CID:2156950

PubChem ID:90816850

3-Hydroxyquinoline-6-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-Hydroxyquinoline-6-carboxylic acid

- 6-Quinolinecarboxylic acid, 3-hydroxy-

- AK174495

- 3-Hydroxy-6-quinolinecarboxylic acid

- FCH1144229

- 1233244-78-4

- AS-32830

- AKOS025396506

- 3-hydroxyquinoline-6-carboxylicacid

- MFCD18417128

- SCHEMBL21819406

- DB-228657

- SB67687

-

- MDL: MFCD18417128

- インチ: 1S/C10H7NO3/c12-8-4-7-3-6(10(13)14)1-2-9(7)11-5-8/h1-5,12H,(H,13,14)

- InChIKey: YIJCKQVORNAAOU-UHFFFAOYSA-N

- ほほえんだ: OC1=CN=C2C=CC(C(=O)O)=CC2=C1

計算された属性

- せいみつぶんしりょう: 189.042593085g/mol

- どういたいしつりょう: 189.042593085g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 231

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 70.4

じっけんとくせい

- 密度みつど: 1.5±0.1 g/cm3

- ふってん: 426.7±30.0 °C at 760 mmHg

- フラッシュポイント: 211.9±24.6 °C

- じょうきあつ: 0.0±1.1 mmHg at 25°C

3-Hydroxyquinoline-6-carboxylic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Sealed in dry,Room Temperature

3-Hydroxyquinoline-6-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM223034-250mg |

3-Hydroxyquinoline-6-carboxylic acid |

1233244-78-4 | 95% | 250mg |

$709 | 2022-09-03 | |

| TRC | H502575-25mg |

3-Hydroxyquinoline-6-carboxylic acid |

1233244-78-4 | 25mg |

$ 185.00 | 2022-06-04 | ||

| Alichem | A189000670-250mg |

3-Hydroxyquinoline-6-carboxylic acid |

1233244-78-4 | 98% | 250mg |

$887.70 | 2023-09-03 | |

| TRC | H502575-2.5mg |

3-Hydroxyquinoline-6-carboxylic acid |

1233244-78-4 | 2.5mg |

$ 50.00 | 2022-06-04 | ||

| Chemenu | CM223034-100mg |

3-Hydroxyquinoline-6-carboxylic acid |

1233244-78-4 | 95% | 100mg |

$443 | 2022-09-03 | |

| abcr | AB446863-250mg |

3-Hydroxyquinoline-6-carboxylic acid; . |

1233244-78-4 | 250mg |

€661.00 | 2025-03-19 | ||

| abcr | AB446863-50mg |

3-Hydroxyquinoline-6-carboxylic acid; . |

1233244-78-4 | 50mg |

€538.80 | 2024-08-03 | ||

| 1PlusChem | 1P000KTE-1g |

6-Quinolinecarboxylic acid, 3-hydroxy- |

1233244-78-4 | 95% | 1g |

$2070.00 | 2023-12-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2276-500.0mg |

3-hydroxyquinoline-6-carboxylic acid |

1233244-78-4 | 95% | 500.0mg |

¥3324.0000 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2276-1.0g |

3-hydroxyquinoline-6-carboxylic acid |

1233244-78-4 | 95% | 1.0g |

¥4985.0000 | 2024-07-28 |

3-Hydroxyquinoline-6-carboxylic acid 関連文献

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

1233244-78-4 (3-Hydroxyquinoline-6-carboxylic acid) 関連製品

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1233244-78-4)3-Hydroxyquinoline-6-carboxylic acid

清らかである:99%

はかる:250mg

価格 ($):573.0